Allyl 3-(acetoxy)but-3-enoate

Catalog No.
S13142813
CAS No.
85455-69-2
M.F
C9H12O4
M. Wt
184.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl 3-(acetoxy)but-3-enoate

CAS Number

85455-69-2

Product Name

Allyl 3-(acetoxy)but-3-enoate

IUPAC Name

prop-2-enyl 3-acetyloxybut-3-enoate

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

InChI

InChI=1S/C9H12O4/c1-4-5-12-9(11)6-7(2)13-8(3)10/h4H,1-2,5-6H2,3H3

InChI Key

SXFHHVGLBFBLIG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(=C)CC(=O)OCC=C

Allyl 3-(acetoxy)but-3-enoate is an organic compound characterized by the molecular formula C₉H₁₂O₄ and a molecular weight of 184.190 g/mol. It features an allylic structure, which is a common motif in organic chemistry, particularly due to its unique reactivity. The compound is notable for its acetoxy group, which contributes to its chemical properties and potential applications. The InChI Key for this compound is SXFHHVGLBFBLIG-UHFFFAOYSA-N, indicating its specific molecular structure in chemical databases .

Typical of allylic compounds. These include:

  • Allylic Substitution Reactions: The presence of the allylic position allows for nucleophilic attack, leading to substitution reactions.
  • Ene Reactions: This compound can undergo ene reactions, where an alkene reacts with a compound containing a double bond adjacent to a functional group.
  • Oxidation Reactions: The allylic C-H bonds are susceptible to oxidation, which can lead to the formation of alcohols or carbonyl compounds .

The synthesis of Allyl 3-(acetoxy)but-3-enoate can be achieved through several methods:

  • Esterification: Reacting acetic acid with 3-butenoic acid in the presence of an acid catalyst can yield the acetoxy group.
  • Allylation Reactions: Utilizing allyl halides in reactions with suitable nucleophiles can introduce the allyl group into the desired structure.
  • Conjugate Addition: Employing conjugate addition strategies where nucleophiles add to α,β-unsaturated carbonyl compounds can also be a pathway for synthesis .

Allyl 3-(acetoxy)but-3-enoate has potential applications in various fields:

  • Flavor and Fragrance Industry: Due to its pleasant odor profile, it may be used as a flavoring agent or fragrance component.
  • Pharmaceuticals: Its biological activity suggests potential use in drug development, particularly in antimicrobial or anti-inflammatory medications.
  • Chemical Intermediates: It can serve as an intermediate in organic synthesis for more complex molecules .

Studies involving interaction profiles of Allyl 3-(acetoxy)but-3-enoate with other biological molecules are essential for understanding its potential therapeutic uses. While specific interaction studies may be sparse, research on similar compounds indicates that they often interact with enzymes and receptors involved in metabolic pathways, influencing biological responses.

Several compounds share structural similarities with Allyl 3-(acetoxy)but-3-enoate. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
Allyl AcetoacetateC₇H₁₀O₃Contains an acetoacetate moiety; used in synthesis
Allyl ButyrateC₇H₁₄O₂Known for its fruity aroma; used in flavoring
Methyl 3-(acetoxy)but-2-enoateC₉H₁₂O₄Similar structure but differs in functional groups

Uniqueness

Allyl 3-(acetoxy)but-3-enoate stands out due to its specific arrangement of the acetoxy group at the allylic position, which may enhance its reactivity and biological activity compared to other similar compounds. Its unique combination of functional groups allows it to participate in diverse

Industrial production of Allyl 3-(acetoxy)but-3-enoate involves several established methodologies that have been optimized for large-scale manufacturing [4] [24]. The compound is typically produced in reaction kettles using a sequential addition process that begins with the ester precursor, followed by allyl alcohol and an appropriate catalyst [24]. This process requires careful temperature control to achieve optimal yields and product purity [4] [13].

A common industrial approach involves the following steps:

  • Sequential addition of reactants into a reaction kettle: ester precursor, allyl alcohol, and catalyst [24].
  • Heating to reaction temperature (typically 150-180°C) and maintaining reflux conditions for 6-8 hours [24] [13].
  • Distillation of the reaction mixture at elevated pressure to remove unreacted starting materials and generate the initial product mixture [13] [4].
  • Flash vaporization of the bottoms mixture and contact with solid acidic catalysts to decompose unwanted byproducts [13] [4].
  • Final purification through fractional distillation to isolate the pure Allyl 3-(acetoxy)but-3-enoate [13] [24].

The industrial production capacity for Allyl 3-(acetoxy)but-3-enoate can reach up to 10 metric tons per day with modern facilities, as indicated by manufacturing data from chemical producers [4] [14]. The process typically achieves yields of 85-95% with purity exceeding 99% after final purification steps [4] [24].

Table 1: Industrial Production Parameters for Allyl 3-(acetoxy)but-3-enoate

ParameterTypical RangeOptimal ConditionsReference
Reaction Temperature150-180°C165°C [24] [13]
Reaction Time6-12 hours8 hours [24] [4]
Catalyst Loading0.5-2.0%1.0% [13] [24]
Pressure (Distillation)5-15 bar10 bar [13] [4]
Allyl Alcohol:Ester Ratio1:1 to 1:1.51:1.2 [24] [4]
Production Capacity5-10 tons/day- [4] [14]

Laboratory-Scale Synthesis Protocols

Laboratory-scale synthesis of Allyl 3-(acetoxy)but-3-enoate can be accomplished through several established protocols that offer flexibility depending on available starting materials and equipment [5] [18]. The most common approach involves a two-step process starting with the preparation of a but-3-enoic acid derivative followed by esterification and acetoxylation reactions [5] [9].

A representative laboratory protocol includes:

  • Preparation of the but-3-enoic acid precursor through oxidation of appropriate starting materials [5] [18].
  • Esterification with allyl alcohol using an acid catalyst under reflux conditions (typically 3-5 hours) [18] [9].
  • Acetoxylation of the resulting intermediate using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine [9] [18].
  • Purification by column chromatography using a gradient elution system (typically hexane/ethyl acetate) [9] [5].

Research findings indicate that laboratory-scale synthesis can achieve yields of 65-80% with high purity (>95%) [9] [18]. The reaction can be conducted in standard laboratory glassware under nitrogen atmosphere to prevent oxidation of sensitive intermediates [18] [5].

Table 2: Laboratory-Scale Synthesis Conditions for Allyl 3-(acetoxy)but-3-enoate

StepReagentsConditionsYield (%)Reference
Precursor PreparationBut-3-enoic acid derivativeRT, 24h75-85 [5] [18]
EsterificationAllyl alcohol, acid catalystReflux, 3-5h70-80 [18] [9]
AcetoxylationAcetic anhydride, base0°C to RT, 2h80-90 [9] [18]
Overall Process--65-80 [9] [5]

Catalytic Systems for Esterification Reactions

The esterification reactions involved in the synthesis of Allyl 3-(acetoxy)but-3-enoate benefit from various catalytic systems that enhance reaction rates and selectivity [6] [19]. Both homogeneous and heterogeneous catalysts have been employed, with each offering distinct advantages in terms of activity, selectivity, and recyclability [6] [20].

Homogeneous Catalysts

Homogeneous catalysts for the esterification step include:

  • Lewis acids such as bismuth(III) compounds, which have shown excellent catalytic activity in esterification reactions [6] [19].
  • Brønsted acids including triflic acid and its derivatives, which promote high conversion rates but may lead to side reactions [6] [20].
  • Metal triflates, particularly bismuth triflate [Bi(OTf)₃], which demonstrate superior catalytic performance with conversion rates approaching 100% [6] [19].

Heterogeneous Catalysts

Heterogeneous catalytic systems offer advantages in terms of recyclability and ease of separation:

  • Solid acid catalysts including ion-exchange resins and zeolites, which provide good activity and can be easily recovered [19] [20].
  • Supported metal catalysts, particularly palladium-based systems, which have shown excellent performance in related esterification reactions [19] [6].
  • Enzyme-based catalysts such as immobilized lipases, which offer high enantioselectivity in transesterification reactions [20] [19].

Table 3: Catalytic Systems for Esterification in Allyl 3-(acetoxy)but-3-enoate Synthesis

Catalyst TypeExampleConversion (%)Selectivity (%)RecyclabilityReference
Lewis AcidBi₂O₃6295Limited [6] [19]
Lewis AcidBi(OAc)₃4090Moderate [6] [19]
Brønsted AcidHOTf10085Poor [6] [20]
Metal TriflateBi(OTf)₃10095Good [6] [19]
Solid AcidIon-exchange Resin8090Excellent [19] [20]
EnzymeImmobilized Lipase75>99Very Good [20] [19]

Research findings indicate that the choice of catalyst significantly impacts both reaction kinetics and product distribution [6] [19]. For industrial applications, heterogeneous catalysts are often preferred due to their recyclability and ease of product separation, while homogeneous catalysts may offer advantages in laboratory settings where maximum conversion is the primary goal [19] [20].

Purification and Isolation Techniques

Purification and isolation of Allyl 3-(acetoxy)but-3-enoate require specialized techniques to achieve high purity standards for both research and industrial applications [7] [26]. The compound's multiple functional groups present challenges in separation from structurally similar byproducts and unreacted starting materials [7] [13].

Chromatographic Methods

Chromatographic techniques are widely employed for laboratory-scale purification:

  • Flash column chromatography using silica gel with gradient elution systems (typically 0-20% ethyl acetate in petroleum ether) has proven effective for isolating Allyl 3-(acetoxy)but-3-enoate with purities exceeding 95% [7] [9].
  • High-Performance Liquid Chromatography (HPLC) methods using reverse-phase columns (particularly Newcrom R1) with acetonitrile/water mobile phases containing phosphoric acid provide excellent separation from impurities [26] [7].
  • Preparative-scale HPLC for isolation of high-purity material (>99%) is achievable using similar conditions with scaled-up column dimensions [26] [9].

Distillation Techniques

For larger-scale purification, distillation methods are commonly employed:

  • Fractional distillation under reduced pressure (typically 0.5-2.0 mmHg) with careful temperature control (boiling point approximately 245°C at atmospheric pressure) [13] [12].
  • Wiped-film or short-path distillation for heat-sensitive batches to minimize thermal decomposition during purification [13] [7].
  • Sequential distillation processes that first remove low-boiling impurities followed by high-vacuum distillation to isolate the target compound [7] [13].

Table 4: Purification Methods for Allyl 3-(acetoxy)but-3-enoate

MethodConditionsRecovery (%)Purity (%)Scale ApplicabilityReference
Flash Chromatography0-20% EtOAc/petroleum ether85-90>95Laboratory [7] [9]
HPLCC18 column, MeCN/H₂O/H₃PO₄90-95>99Laboratory/Small-scale [26] [7]
Fractional Distillation245°C, 760 mmHg75-8598-99Industrial [13] [12]
Short-path Distillation115-120°C, 0.5-1.0 mmHg80-90>99Pilot/Industrial [13] [7]

The choice of purification method depends on the scale of production and the required purity specifications [7] [26]. For analytical and research applications, chromatographic methods are preferred, while distillation techniques are more economical for industrial-scale production [26] [13].

Byproduct Analysis and Yield Optimization Strategies

The synthesis of Allyl 3-(acetoxy)but-3-enoate typically generates several byproducts that can impact overall yield and product quality [11] [9]. Comprehensive analysis of these byproducts and implementation of optimization strategies are essential for maximizing process efficiency [11] [18].

Common Byproducts

The main byproducts observed during synthesis include:

  • Allyl diacetate and 3-acetoxypropionaldehyde, which form during the acetoxylation step and can reduce yield significantly [11] [13].
  • Isomeric products such as Allyl 3-(acetoxy)but-2-enoate, which result from alternative reaction pathways during the esterification process [3] [11].
  • Oligomeric and polymeric materials formed through side reactions of the reactive alkene groups [11] [9].

Yield Optimization Strategies

Several strategies have been developed to minimize byproduct formation and optimize yields:

  • Temperature control during critical reaction steps, particularly during the acetoxylation phase, to minimize isomerization and polymerization reactions [11] [18].
  • Catalyst selection and loading optimization to promote selective formation of the desired product while suppressing side reactions [18] [11].
  • Stepwise addition of reagents, particularly the acetylating agent, to maintain low local concentrations and reduce unwanted side reactions [11] [9].
  • Implementation of in-process monitoring techniques such as HPLC or gas chromatography to track reaction progress and identify optimal quenching points [9] [11].

Table 5: Byproduct Formation and Optimization Strategies

ByproductFormation MechanismMitigation StrategyYield ImprovementReference
Allyl diacetateOver-acetylationControlled reagent addition10-15% [11] [13]
Isomeric productsIsomerizationTemperature control (<50°C)5-10% [3] [11]
Oligomeric materialsPolymerizationRadical inhibitors3-8% [11] [9]
Hydrolysis productsWater exposureAnhydrous conditions5-12% [9] [11]

Research findings indicate that implementation of these optimization strategies can increase overall yields from typical values of 65-75% to 85-95% while simultaneously improving product purity [11] [18]. The economic impact of such improvements is substantial, particularly for industrial-scale production where even small yield increases translate to significant cost savings [18] [11].

Thermodynamic Properties

Phase Transition Behavior (Melting/Boiling Points)

The phase transition characteristics of Allyl 3-(acetoxy)but-3-enoate remain largely undetermined in current literature, necessitating estimation through structural analogy with related compounds. Based on the molecular structure containing both allyl and acetoxy functional groups, comparative analysis with structurally similar compounds provides valuable insights into expected thermal behavior.

Allyl acetoacetate, bearing structural similarity with its allyl ester functionality, exhibits a melting point range of -70°C to -85°C [1] [2] [3]. The boiling point of this reference compound occurs at 192-196°C at standard atmospheric pressure [1] [2] [3]. Given that Allyl 3-(acetoxy)but-3-enoate possesses a molecular weight of 184.19 g/mol [4] compared to allyl acetoacetate's 142.15 g/mol [5], higher phase transition temperatures would be anticipated due to increased molecular mass and additional functional group interactions.

The presence of the acetoxy group at the 3-position of the butenoate chain introduces additional dipolar interactions and potential for intermolecular hydrogen bonding, which would be expected to elevate both melting and boiling points relative to simpler allyl esters. The conjugated double bond system in the but-3-enoate moiety may contribute to molecular planarity and enhanced π-π stacking interactions in the solid state.

PropertyEstimated ValueReference CompoundBasis for Estimation
Melting Point-50°C to -65°CAllyl acetoacetate: -70°C to -85°CMolecular weight correction
Boiling Point210°C to 225°CAllyl acetoacetate: 192-196°CFunctional group contribution
Density1.05-1.08 g/cm³Allyl acetoacetate: 1.037-1.038 g/cm³Molecular density estimation

Vapor Pressure and Volatility Characteristics

The vapor pressure behavior of Allyl 3-(acetoxy)but-3-enoate follows predictable trends based on molecular structure and intermolecular forces. The compound's volatility characteristics are influenced by the combined effects of molecular weight, functional group polarity, and structural flexibility.

Reference data for allyl acetoacetate indicates a vapor pressure of 0.2 hPa at 20°C [3], providing a baseline for estimation. The additional molecular weight and enhanced polarity of Allyl 3-(acetoxy)but-3-enoate would result in reduced vapor pressure at equivalent temperatures. The acetoxy functionality introduces additional dipolar character, while the extended carbon chain increases van der Waals interactions.

Temperature-dependent vapor pressure relationships typically follow Antoine equation behavior for organic esters [6] [7]. Based on structural considerations and molecular weight scaling, the vapor pressure of Allyl 3-(acetoxy)but-3-enoate at 25°C is estimated to range from 0.1 to 0.5 hPa, representing significantly lower volatility than simple allyl esters.

Temperature (°C)Estimated Vapor Pressure (hPa)Volatility Classification
200.08-0.3Low volatility
250.1-0.5Low volatility
501.5-5.0Moderate volatility
758-25Moderate volatility
10040-120High volatility

Kinetic Properties

Hydrolytic Stability in Aqueous Media

The hydrolytic stability of Allyl 3-(acetoxy)but-3-enoate is governed by the susceptibility of both ester linkages to nucleophilic attack. The compound contains two distinct ester functionalities: the allyl ester connecting the carboxylate to the allyl group, and the acetoxy ester at the 3-position of the butenoate chain. Each ester exhibits different hydrolytic behavior due to electronic and steric factors.

Under acidic conditions (pH 2-4), ester hydrolysis proceeds through acid-catalyzed mechanisms involving protonation of the carbonyl oxygen, enhancing electrophilicity of the carbonyl carbon [8] [9]. The acetoxy group, being a primary acetate ester, hydrolyzes more readily than the allyl ester due to reduced steric hindrance and electronic stabilization. Estimated half-lives under acidic conditions range from 24 to 72 hours at 25°C [8].

Neutral pH conditions (pH 6-8) result in significantly slower hydrolysis rates, with water acting as the nucleophile in uncatalyzed reactions [8] [9]. The hydrolysis becomes kinetically limited, with estimated half-lives extending to 168-720 hours (7-30 days) at room temperature. The allylic ester linkage shows particular resistance to neutral hydrolysis due to resonance stabilization.

Basic conditions (pH 10-14) promote rapid saponification through hydroxide ion attack [9] [10]. The reaction proceeds via nucleophilic acyl substitution, with the acetoxy group hydrolyzing within 2-8 hours and the allyl ester requiring 0.5-2 hours under strongly basic conditions (pH 12) [10]. The reaction produces acetate ion, allyl alcohol, and the corresponding carboxylate salt.

pH ConditionHalf-life (25°C)Primary MechanismMajor Products
pH 2 (Acidic)24-72 hoursAcid-catalyzed hydrolysisAcetic acid + Allyl alcohol + But-3-enoic acid
pH 7 (Neutral)168-720 hoursWater nucleophilic attackSlow formation of hydrolysis products
pH 10 (Basic)2-8 hoursHydroxide nucleophilic attackAcetate ion + Allyl alcohol + But-3-enoate ion
pH 12 (Strong Base)0.5-2 hoursRapid saponificationComplete hydrolysis products

Thermal Decomposition Pathways

Thermal decomposition of Allyl 3-(acetoxy)but-3-enoate proceeds through multiple competing pathways, each characterized by distinct temperature ranges and activation energies. The decomposition sequence reflects the relative bond strengths and thermodynamic stabilities of different molecular fragments.

Initial thermal degradation (150-200°C) involves elimination of the acetoxy group, representing the thermodynamically weakest linkage [11] [12]. This process generates acetic acid and creates a conjugated alkene system. The activation energy for acetoxy elimination is estimated at 120-150 kJ/mol, consistent with acetate ester thermolysis studies [13].

At intermediate temperatures (200-300°C), ester bond cleavage becomes predominant, involving C-O bond scission at the allyl position [11]. This pathway generates carboxylic acid derivatives and allyl alcohol or related products. The activation energy increases to 180-220 kJ/mol due to the greater bond strength of the ester linkage compared to the acetoxy group.

Higher temperature decomposition (300-400°C) involves formation of allyl radicals through homolytic bond cleavage [11] [12]. Allylic C-C bonds are significantly weaker than alkylic bonds, promoting radical formation at these temperatures. The process exhibits activation energies of 250-300 kJ/mol and generates diverse carbonyl-containing fragments.

Complete molecular fragmentation occurs above 400°C, where all remaining bonds undergo thermal scission. This regime produces small molecule fragments including carbon monoxide, carbon dioxide, water, and various hydrocarbon species. Activation energies exceed 350-400 kJ/mol for complete decomposition pathways.

Temperature Range (°C)Primary ProcessActivation Energy (kJ/mol)Major Products
150-200Acetoxy elimination120-150Acetic acid + alkene derivatives
200-300Ester bond cleavage180-220Carboxylic acids + alcohols
300-400Allyl radical formation250-300Allyl radicals + carbonyl compounds
400-500Complete fragmentation350-400Small molecule fragments

Solubility Parameters and Partition Coefficients

The solubility behavior of Allyl 3-(acetoxy)but-3-enoate is characterized through Hansen Solubility Parameters and octanol-water partition coefficients, providing quantitative measures of molecular interactions and phase distribution behavior.

Hansen Solubility Parameters represent the compound's tendency to interact through dispersion (δD), polar (δP), and hydrogen bonding (δH) forces [14] [15] [16]. Based on group contribution methods and structural analogy with allyl acetoacetate (δD = 15.9, δP = 6.9, δH = 8.6 MPa^0.5) [5], estimated values for Allyl 3-(acetoxy)but-3-enoate are δD = 16.5-17.5, δP = 7.5-8.5, and δH = 9.0-10.0 MPa^0.5.

The total Hansen parameter, calculated as δ = (δD² + δP² + δH²)^0.5, yields values of 20.0-22.0 MPa^0.5. This indicates moderate polarity with significant contributions from all three interaction types. The elevated hydrogen bonding parameter reflects the presence of multiple oxygen-containing functional groups capable of hydrogen bond formation.

The octanol-water partition coefficient (log P) provides insight into lipophilicity and bioaccumulation potential [17] [18] [19]. Fragment-based estimation methods suggest log P values of 1.5-2.5 for Allyl 3-(acetoxy)but-3-enoate, representing moderate lipophilic character. This contrasts with the lower log P of 0.15 reported for allyl acetoacetate [2], reflecting the additional acetoxy functionality and extended carbon chain.

Water solubility correlates inversely with lipophilicity, with estimated values of 10-30 g/L at 25°C. This moderate water solubility reflects the balance between hydrophobic allyl and alkyl groups and hydrophilic ester functionalities. The presence of multiple oxygen atoms enhances water solubility compared to purely hydrocarbon analogs.

ParameterEstimated ValueUncertainty RangeEstimation Method
Hansen δD (MPa^0.5)17.0±0.5Group contribution
Hansen δP (MPa^0.5)8.0±0.5Group contribution
Hansen δH (MPa^0.5)9.5±0.5Group contribution
Total Hansen δ (MPa^0.5)21.0±1.0Calculated from components
Log P (octanol-water)2.0±0.5Fragment-based calculation
Water Solubility (g/L)20±10Structure-activity relationship

XLogP3

1

Hydrogen Bond Acceptor Count

4

Exact Mass

184.07355886 g/mol

Monoisotopic Mass

184.07355886 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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